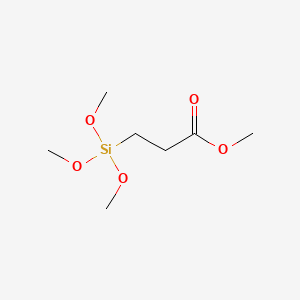
ジ-p-メチルベンジリデンソルビトール
概要
説明
Di-p-methylbenzylidenesorbitol is a chemical compound derived from sorbitol, a sugar alcohol. It is known for its amphiphilic nature, possessing both hydrophobic phenyl groups and hydrophilic hydroxyl groups. This compound is widely used as a nucleating agent in crystalline polymers to enhance nucleation rates and alter optical properties .
科学的研究の応用
Di-p-methylbenzylidenesorbitol has a wide range of applications in scientific research, including:
作用機序
Target of Action
Di-p-methylbenzylidenesorbitol, also known as 1,3:2,4-Di-p-methylbenyliedene sorbitol, primarily targets crystalline polymers . It is widely used as a nucleating agent in these polymers to increase the nucleation rates and change the optical properties for industrial use .
Mode of Action
The interaction of Di-p-methylbenzylidenesorbitol with its targets involves a unique nanoscopic self-assembly behavior . This compound can significantly accelerate the crystallization process of syndiotactic polypropylene (sPP), a type of crystalline polymer . It promotes the increase of ttgg conformers rather than the decrease of tttt conformers .
Biochemical Pathways
The affected pathways involve the transformation of conformers during the crystallization process of sPP . Di-p-methylbenzylidenesorbitol stabilizes the ttgg conformers, inducing these conformers to pre-orientate and aggregate into helical conformation sequences as initial nuclei quickly and early to promote the sPP crystallization .
Pharmacokinetics
Its impact on bioavailability is evident in its ability to enhance the crystallization process of spp .
Result of Action
The molecular and cellular effects of Di-p-methylbenzylidenesorbitol’s action include the formation of nanofibrils during heating . The self-assembly behaviors of this compound can be tuned by altering different heat treatments . It leads to the formation of complex structures of Di-p-methylbenzylidenesorbitol and poly (vinylidene fluoride) (PVDF), resulting in nanofibrils of varying sizes .
Action Environment
Environmental factors, such as heat treatments, significantly influence the action, efficacy, and stability of Di-p-methylbenzylidenesorbitol . For instance, a rapid heating rate leads to larger complex structures of this compound and PVDF, while a slow heating rate results in smaller complex structures .
生化学分析
Biochemical Properties
Di-p-methylbenzylidenesorbitol is a lipophilic nonionic surfactant that is used as an emulsifying agent in the preparation of emulsions, creams, and ointments for pharmaceutical and cosmetic use
Cellular Effects
It is known to form self-assembled structures in hydrophobic polymer matrices, which could potentially influence cellular processes .
Molecular Mechanism
The molecular mechanism of Di-p-methylbenzylidenesorbitol involves its unique nanoscopic self-assembly behaviors . It forms nanofibrils in hydrophobic environments, and these structures can be tuned by altering heat treatments . This suggests that Di-p-methylbenzylidenesorbitol could interact with biomolecules in a way that depends on its physical environment.
Temporal Effects in Laboratory Settings
Its self-assembly behaviors can be tuned by altering heat treatments, suggesting that its effects could change over time depending on the conditions .
Transport and Distribution
Its ability to form nanofibrils in hydrophobic environments suggests that it could be transported and distributed in a manner that depends on the hydrophobicity of the environment .
Subcellular Localization
Its ability to form nanofibrils in hydrophobic environments suggests that it could localize to hydrophobic regions within cells .
準備方法
Synthetic Routes and Reaction Conditions: Di-p-methylbenzylidenesorbitol is synthesized through the condensation reaction of sorbitol with p-methylbenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of di-p-methylbenzylidenesorbitol involves large-scale batch reactors where sorbitol and p-methylbenzaldehyde are mixed with an acid catalyst. The reaction is monitored for optimal yield, and the product is purified using industrial crystallization techniques .
化学反応の分析
Types of Reactions: Di-p-methylbenzylidenesorbitol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups.
類似化合物との比較
- 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol
- 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol
Comparison: Di-p-methylbenzylidenesorbitol is unique due to its specific substitution pattern on the benzylidene groups, which imparts distinct nucleating properties compared to other sorbitol derivatives. Its ability to enhance the mechanical and optical properties of polymers makes it a valuable compound in various industrial applications .
特性
IUPAC Name |
1-[2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFKEDMOAMGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860672 | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81541-12-0, 93379-37-4, 54686-97-4 | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3:2,4-Bis-O-[(4-methylphenyl)methylene]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)











![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)

